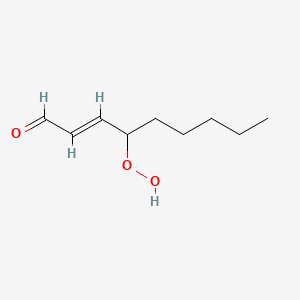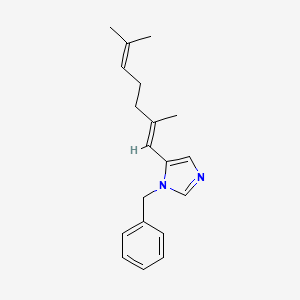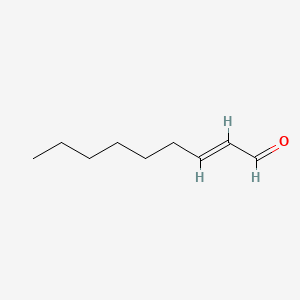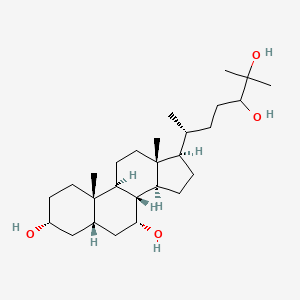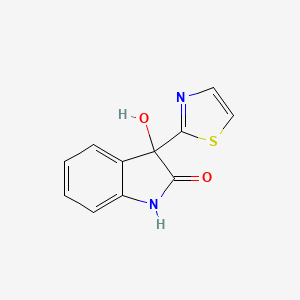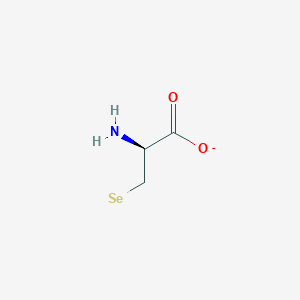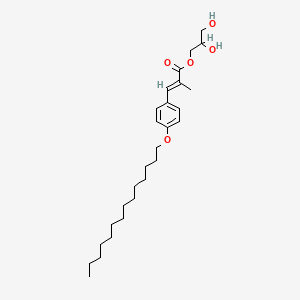
2,3-dihydroxypropyl (E)-2-methyl-3-(4-tetradecoxyphenyl)prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-dihydroxypropyl (E)-2-methyl-3-(4-tetradecoxyphenyl)prop-2-enoate is a chemical compound with the molecular formula C27H44O5 and a molecular weight of 448.63526 g/mol It is known for its unique structure, which includes a cinnamic acid moiety linked to a glyceride backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl-p-myristyloxycinnamic acid 1-monoglyceride typically involves the esterification of cinnamic acid derivatives with glycerol. The reaction conditions often include the use of acid or base catalysts to facilitate the esterification process. Common reagents used in the synthesis include cinnamic acid, myristyl alcohol, and glycerol. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of methyl-p-myristyloxycinnamic acid 1-monoglyceride may involve large-scale esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions
2,3-dihydroxypropyl (E)-2-methyl-3-(4-tetradecoxyphenyl)prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the cinnamic acid moiety to its corresponding alcohol.
Substitution: The aromatic ring in the cinnamic acid moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: Carboxylic acids and aldehydes.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the aromatic ring.
Wissenschaftliche Forschungsanwendungen
2,3-dihydroxypropyl (E)-2-methyl-3-(4-tetradecoxyphenyl)prop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the formulation of cosmetics and personal care products due to its emollient properties.
Wirkmechanismus
The mechanism of action of methyl-p-myristyloxycinnamic acid 1-monoglyceride involves its interaction with various molecular targets and pathways. The cinnamic acid moiety can interact with enzymes and receptors, modulating their activity. The glyceride backbone may enhance the compound’s solubility and bioavailability, facilitating its transport and distribution within biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl-p-coumaric acid 1-monoglyceride
- Methyl-p-ferulic acid 1-monoglyceride
- Methyl-p-caffeic acid 1-monoglyceride
Uniqueness
2,3-dihydroxypropyl (E)-2-methyl-3-(4-tetradecoxyphenyl)prop-2-enoate is unique due to its specific combination of a cinnamic acid moiety with a myristyl group and a glyceride backbone. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
35704-01-9 |
|---|---|
Molekularformel |
C27H44O5 |
Molekulargewicht |
448.6 g/mol |
IUPAC-Name |
2,3-dihydroxypropyl (E)-2-methyl-3-(4-tetradecoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C27H44O5/c1-3-4-5-6-7-8-9-10-11-12-13-14-19-31-26-17-15-24(16-18-26)20-23(2)27(30)32-22-25(29)21-28/h15-18,20,25,28-29H,3-14,19,21-22H2,1-2H3/b23-20+ |
InChI-Schlüssel |
PJSHSKXILRPWDM-BSYVCWPDSA-N |
SMILES |
CCCCCCCCCCCCCCOC1=CC=C(C=C1)C=C(C)C(=O)OCC(CO)O |
Isomerische SMILES |
CCCCCCCCCCCCCCOC1=CC=C(C=C1)/C=C(\C)/C(=O)OCC(CO)O |
Kanonische SMILES |
CCCCCCCCCCCCCCOC1=CC=C(C=C1)C=C(C)C(=O)OCC(CO)O |
Synonyme |
LK 903 LK-903 methyl-p-myristyloxycinnamic acid 1-monoglyceride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


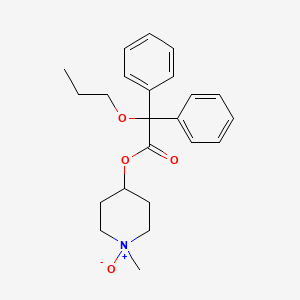
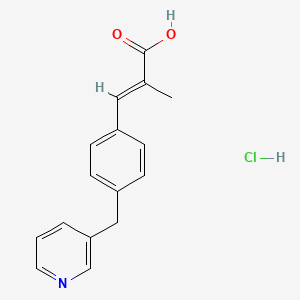
![(5-Ethyl-8-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazine](/img/structure/B1234088.png)
![(3R,8S,9R,12S)-1-hydroxy-14-(2-hydroxypropan-2-yl)-13-methyl-4,7,10-trioxapentacyclo[6.4.1.19,12.03,5.05,13]tetradecane-6,11-dione](/img/structure/B1234089.png)


